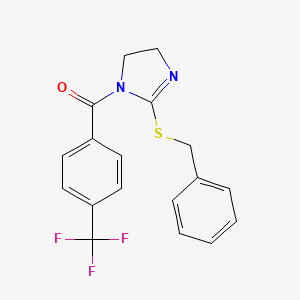

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(trifluoromethyl)phenyl)methanone

Description

BenchChem offers high-quality (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(trifluoromethyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(trifluoromethyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2OS/c19-18(20,21)15-8-6-14(7-9-15)16(24)23-11-10-22-17(23)25-12-13-4-2-1-3-5-13/h1-9H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYPEEWQIYFOCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(trifluoromethyl)phenyl)methanone is a novel organic molecule that belongs to the class of imidazole derivatives. Its unique structural features, including a benzylthio group and a trifluoromethyl-substituted phenyl moiety, suggest significant potential for various biological activities. This article delves into its biological activity, supported by data tables, case studies, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 372.39 g/mol. The structure includes:

- Imidazole Ring : A five-membered heterocyclic ring that often contributes to biological activity.

- Benzylthio Group : Enhances lipophilicity and may improve bioavailability.

- Trifluoromethyl Phenyl Group : Known to influence pharmacokinetics and enhance binding interactions.

Biological Activity Overview

Research indicates that compounds with imidazole rings often exhibit diverse biological activities, including:

- Anticancer Properties

- Antimicrobial Activity

- Enzyme Inhibition

The mechanism of action for this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. The imidazole moiety may facilitate metal ion binding or participate in hydrogen bonding, which is crucial for modulating biological processes.

Anticancer Activity

A study investigating the anticancer properties of similar imidazole derivatives revealed promising results. For instance, compounds containing imidazole rings have shown significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis indicated that substituents on the phenyl ring can significantly enhance activity.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 2.5 |

| Compound B | MCF-7 | 1.8 |

| (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(trifluoromethyl)phenyl)methanone | A549 | TBD |

Antimicrobial Activity

The compound's potential antimicrobial activity has been explored through various assays. Similar compounds have demonstrated effectiveness against both bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Candida albicans | 8 µg/mL |

Case Studies

- In Vivo Studies : In preclinical studies involving animal models, derivatives of imidazole have been shown to reduce tumor growth significantly while exhibiting minimal toxicity to normal cells.

- Clinical Trials : Ongoing clinical trials are evaluating the efficacy of imidazole-based compounds in treating various cancers, with early results indicating improved patient outcomes.

Q & A

Q. What are the recommended synthetic routes for preparing the compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including thioether formation and imidazole ring condensation. Key steps include:

- Thioether linkage : Reacting benzyl chloride derivatives with sodium hydrosulfide under basic conditions ().

- Imidazole formation : Condensation of glyoxal with ammonia and formaldehyde (). Optimization strategies include using polar aprotic solvents (e.g., DMF) to enhance nucleophilicity, microwave-assisted synthesis for faster reaction times, and purification via flash column chromatography (hexane:ethyl acetate) .

Q. Which analytical techniques are essential for structural characterization and purity assessment?

- Nuclear Magnetic Resonance (NMR) : For confirming the positions of the benzylthio, imidazole, and trifluoromethylphenyl groups ().

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns ().

- X-ray crystallography : Resolves 3D conformation, particularly for resolving ambiguities in stereochemistry (). Thin-layer chromatography (TLC) is recommended for monitoring reaction progress .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Enzyme inhibition assays : Test interactions with kinases or proteases using fluorogenic substrates ().

- Cytotoxicity screening : Employ cell viability assays (e.g., MTT) against cancer cell lines ().

- Antimicrobial susceptibility testing : Use microbroth dilution methods to determine MIC values ().

Q. How do key functional groups influence the compound’s reactivity and bioactivity?

- Benzylthio group : Enhances lipophilicity and potential for thiol-disulfide exchange in biological systems.

- Imidazole ring : Acts as a hydrogen bond donor/acceptor, enabling interactions with enzymatic active sites.

- Trifluoromethylphenyl group : Increases metabolic stability and electron-withdrawing effects ( ).

Q. What are the solubility challenges in pharmacological testing, and how can they be mitigated?

The compound’s low aqueous solubility can be addressed by:

- Co-solvent systems : Use DMSO or cyclodextrin-based solutions ( ).

- Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity ( ).

Advanced Research Questions

Q. How can computational tools predict the compound’s interaction with biological targets?

- Molecular docking : Simulate binding to proteins (e.g., kinases) using software like AutoDock Vina ().

- Molecular dynamics (MD) : Analyze stability of ligand-target complexes over time ().

- Quantum mechanical calculations : Predict electronic properties influencing reactivity ().

Q. What strategies resolve discrepancies in reported biological activity data?

- Comparative assay standardization : Use identical cell lines (e.g., HEK293 or HeLa) and assay protocols across studies.

- Pharmacokinetic profiling : Assess bioavailability and metabolite formation to explain variability in efficacy ().

Q. How can reaction mechanisms for critical steps (e.g., thioether formation) be elucidated?

- Isotopic labeling : Use S-labeled reagents to track sulfur incorporation ().

- Kinetic studies : Monitor reaction rates under varying temperatures/pH to identify rate-limiting steps ().

Q. What structural modifications enhance selectivity toward specific enzymes?

- Substituent variation : Replace the benzylthio group with alkylthio chains to reduce off-target effects ().

- Steric hindrance : Introduce bulky substituents on the imidazole ring to improve target specificity ().

Q. How can advanced spectroscopic techniques resolve conformational flexibility?

- 2D NMR (COSY, NOESY) : Identify through-space interactions between protons ().

- Single-crystal XRD : Determine absolute configuration and torsional angles ().

Data Contradiction Analysis

Example Issue : Conflicting reports on antimicrobial potency.

- Resolution : Cross-validate using standardized CLSI guidelines and check for efflux pump activity in bacterial strains, which may reduce intracellular compound concentration ().

Example Issue : Variable synthetic yields in imidazole ring formation.

- Resolution : Optimize stoichiometry of glyoxal and ammonia, and control humidity to prevent side reactions ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.